molecular formula C10H12N2O3 B11703446 3-[(3-Aminophenyl)carbamoyl]propanoic acid

3-[(3-Aminophenyl)carbamoyl]propanoic acid

Cat. No.: B11703446
M. Wt: 208.21 g/mol
InChI Key: VFUKLPQSDBEMBS-UHFFFAOYSA-N
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Description

3-[(3-Aminophenyl)carbamoyl]propanoic acid is an organic compound with the molecular formula C10H12N2O3 It is a derivative of propanoic acid, featuring an aminophenyl group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Aminophenyl)carbamoyl]propanoic acid typically involves the reaction of 3-aminobenzoic acid with propanoic acid derivatives under specific conditions. One common method is the amidation reaction, where the amino group of 3-aminobenzoic acid reacts with a propanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Aminophenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-[(3-Aminophenyl)carbamoyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Aminophenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The pathways involved in its action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

  • 3-(3-Aminophenyl)propanoic acid
  • 3-(3-Hydroxyphenyl)propanoic acid
  • 3-(3-Methoxyphenyl)propanoic acid

Comparison: 3-[(3-Aminophenyl)carbamoyl]propanoic acid is unique due to the presence of both an aminophenyl group and a carbamoyl group, which confer distinct chemical properties and reactivity Compared to 3-(3-Aminophenyl)propanoic acid, it has an additional carbamoyl group, enhancing its potential for forming hydrogen bonds and interacting with biological targets

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-(3-aminoanilino)-4-oxobutanoic acid

InChI

InChI=1S/C10H12N2O3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5,11H2,(H,12,13)(H,14,15)

InChI Key

VFUKLPQSDBEMBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCC(=O)O)N

Origin of Product

United States

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